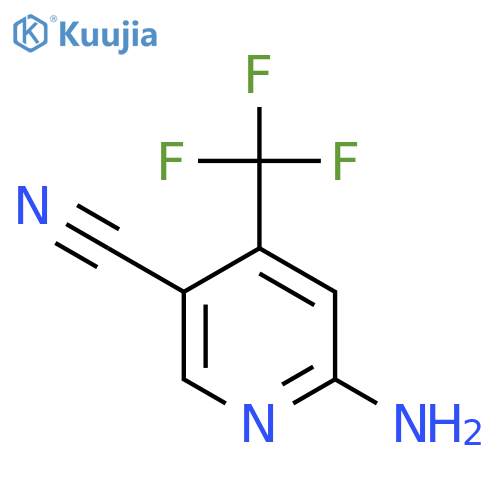

Cas no 1260382-03-3 (6-amino-4-(trifluoromethyl)pyridine-3-carbonitrile)

1260382-03-3 structure

商品名:6-amino-4-(trifluoromethyl)pyridine-3-carbonitrile

CAS番号:1260382-03-3

MF:C7H4F3N3

メガワット:187.121971130371

CID:2118851

6-amino-4-(trifluoromethyl)pyridine-3-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 6-amino-4-(trifluoromethyl)pyridine-3-carbonitrile

- 6-amino-4-(trifluoromethyl)nicotinonitrile

- 6-Amino-3-cyano-4-(trifluoromethyl)pyridine

- YVJZAZKQEXQQNY-UHFFFAOYSA-N

-

- インチ: 1S/C7H4F3N3/c8-7(9,10)5-1-6(12)13-3-4(5)2-11/h1,3H,(H2,12,13)

- InChIKey: YVJZAZKQEXQQNY-UHFFFAOYSA-N

- ほほえんだ: FC(C1C(C#N)=CN=C(C=1)N)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 229

- トポロジー分子極性表面積: 62.7

6-amino-4-(trifluoromethyl)pyridine-3-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97124-100MG |

6-amino-4-(trifluoromethyl)pyridine-3-carbonitrile |

1260382-03-3 | 95% | 100MG |

¥ 858.00 | 2023-04-06 | |

| TRC | A629848-2mg |

6-Amino-3-cyano-4-(trifluoromethyl)pyridine |

1260382-03-3 | 2mg |

$ 65.00 | 2022-06-07 | ||

| Alichem | A029015187-1g |

6-Amino-4-(trifluoromethyl)nicotinonitrile |

1260382-03-3 | 95% | 1g |

$2923.95 | 2023-09-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97124-1G |

6-amino-4-(trifluoromethyl)pyridine-3-carbonitrile |

1260382-03-3 | 95% | 1g |

¥ 3,432.00 | 2023-04-06 | |

| TRC | A629848-1mg |

6-Amino-3-cyano-4-(trifluoromethyl)pyridine |

1260382-03-3 | 1mg |

$ 50.00 | 2022-06-07 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97124-500mg |

6-amino-4-(trifluoromethyl)pyridine-3-carbonitrile |

1260382-03-3 | 95% | 500mg |

¥2290.0 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1216234-250mg |

6-Amino-4-(trifluoromethyl)nicotinonitrile |

1260382-03-3 | 97% | 250mg |

¥1946.00 | 2024-08-09 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97124-1g |

6-amino-4-(trifluoromethyl)pyridine-3-carbonitrile |

1260382-03-3 | 95% | 1g |

¥3432.0 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1216234-10g |

6-Amino-4-(trifluoromethyl)nicotinonitrile |

1260382-03-3 | 97% | 10g |

¥28080.00 | 2024-08-09 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97124-5.0g |

6-amino-4-(trifluoromethyl)pyridine-3-carbonitrile |

1260382-03-3 | 95% | 5.0g |

¥10296.0000 | 2024-07-28 |

6-amino-4-(trifluoromethyl)pyridine-3-carbonitrile 関連文献

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

-

Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

1260382-03-3 (6-amino-4-(trifluoromethyl)pyridine-3-carbonitrile) 関連製品

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1260382-03-3)6-amino-4-(trifluoromethyl)pyridine-3-carbonitrile

清らかである:99%

はかる:1g

価格 ($):461.0